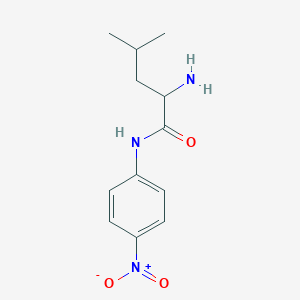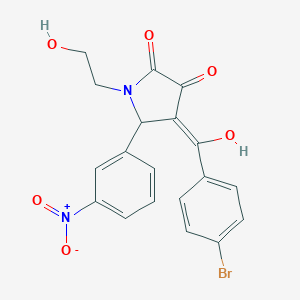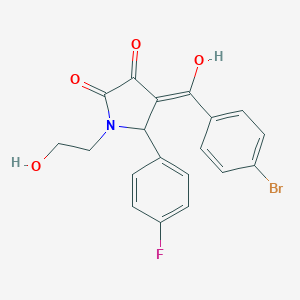![molecular formula C21H29FN2O3S B228691 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine, also known as ADAM8, is a chemical compound that has gained significant attention in the scientific community due to its potential use in biomedical research. This compound is a piperazine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine inhibits the activity of matrix metalloproteinases by binding to their active site and preventing them from breaking down extracellular matrix proteins. This leads to a reduction in tissue remodeling and repair, which can be beneficial in certain disease conditions.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of matrix metalloproteinases and reduces the breakdown of extracellular matrix proteins. Physiologically, it has been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in lab experiments include its specificity for matrix metalloproteinases and its potential therapeutic applications. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine. These include:
1. Further optimization of the synthesis method to improve yields and reduce costs.
2. Investigation of the potential therapeutic applications of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in cancer and cardiovascular diseases.
3. Development of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine inhibitors for use in combination therapy with other anticancer drugs.
4. Investigation of the role of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine in other disease conditions, such as arthritis and pulmonary fibrosis.
5. Development of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine as a diagnostic tool for cancer and other disease conditions.
In conclusion, 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine is a promising compound that has potential applications in biomedical research. Its inhibitory effects on matrix metalloproteinases make it a potential therapeutic agent for diseases that involve excessive tissue remodeling. Further research is needed to fully understand the potential of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine and to develop it as a useful tool in biomedical research.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine involves a multi-step process that starts with the reaction of adamantane and 4-fluoro-3-methoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with piperazine and sulfuric acid to form the final product, 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine. The synthesis process has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential use in biomedical research. It has been shown to have inhibitory effects on the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. This makes 1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine a potential therapeutic agent for diseases that involve excessive tissue remodeling, such as cancer and cardiovascular diseases.
Propriétés
Formule moléculaire |
C21H29FN2O3S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-(1-adamantyl)-4-(4-fluoro-3-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H29FN2O3S/c1-27-20-11-18(2-3-19(20)22)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 |
Clé InChI |
KYYZHGSCDHYNAM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)F |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)






![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)
![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)